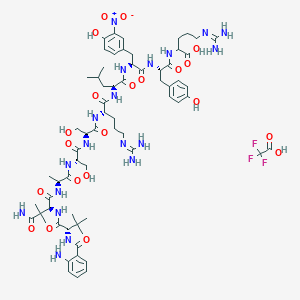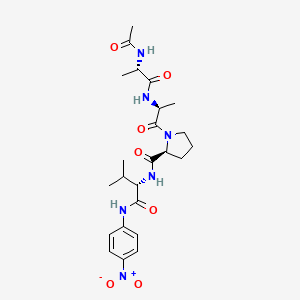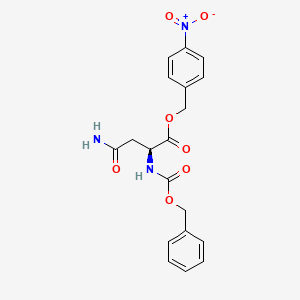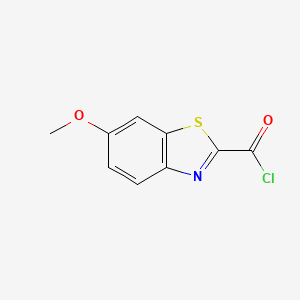![molecular formula C21H34O3 B1516236 (5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1516236.png)
(5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid is a stable analog of prostacyclin (PGI2) and an isomer of carbaprostacyclin. It is known for its weak inhibition of human platelet aggregation and its ability to induce relaxation in pulmonary vascular tone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid involves several steps, starting from the appropriate precursors. The key steps include the formation of the pentalenylidene ring system and the introduction of the hydroxyl groups at specific positions. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The final product is obtained as a crystalline solid with high purity (≥99%) and is stored at -20°C to ensure stability .
Análisis De Reacciones Químicas
Types of Reactions: (5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of double bonds.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute hydroxyl groups with halogens.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid has a wide range of scientific research applications, including:
Cardiovascular Research: It is used to study the mechanisms of platelet aggregation and vascular relaxation. .
Pharmacological Studies: The compound is used to investigate the effects of prostacyclin analogs on various physiological processes, including blood coagulation and vasodilation.
Biological Research: It serves as a model compound for studying the interactions of prostacyclin analogs with cellular receptors and signaling pathways.
Medical Research:
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid involves its interaction with prostacyclin receptors on the surface of platelets and vascular smooth muscle cells. Upon binding to these receptors, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and relaxation of vascular smooth muscle .
Comparación Con Compuestos Similares
Carbaprostacyclin: A more potent analog of prostacyclin with stronger inhibitory effects on platelet aggregation.
Prostacyclin (PGI2): The natural compound with potent vasodilatory and anti-platelet aggregation properties.
Iloprost: A synthetic analog of prostacyclin used clinically for its vasodilatory effects.
Comparison: (5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid is unique in its weaker inhibition of platelet aggregation compared to carbaprostacyclin and prostacyclin. This makes it a valuable tool for studying the differential effects of prostacyclin analogs on various physiological processes. Additionally, its stability as an analog of prostacyclin allows for more controlled and reproducible experiments in research settings .
Propiedades
Fórmula molecular |
C21H34O3 |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-8-19(22)13-12-17-10-11-18-14-16(15-20(17)18)7-5-6-9-21(23)24/h7,12-13,17-20,22H,2-6,8-11,14-15H2,1H3,(H,23,24)/b13-12+,16-7-/t17-,18-,19+,20-/m1/s1 |
Clave InChI |
MNUUSJMBYLYXGD-WABHOSQQSA-N |
SMILES |
CCCCCC(C=CC1CCC2C1CC(=CCCCC(=O)O)C2)O |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1CC[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O |
SMILES canónico |
CCCCCC(C=CC1CCC2C1CC(=CCCCC(=O)O)C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid](/img/structure/B1516159.png)



![(3Ar,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-hydroxyspiro[5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-carbonitrile](/img/structure/B1516172.png)


![L-Aspartic acid,[2,3-3H]](/img/structure/B1516182.png)





